2-(2-Chlorophenyl)-5-(4-fluorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole
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Overview
Description
2-(2-Chlorophenyl)-5-(4-fluorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole is a complex organic compound that belongs to the class of dihydropyrazoles. This compound is characterized by the presence of three distinct aromatic rings, each substituted with different functional groups, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5-(4-fluorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with substituted chalcones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-5-(4-fluorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different dihydropyrazole derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated pyrazole rings.
Scientific Research Applications
2-(2-Chlorophenyl)-5-(4-fluorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-5-(4-fluorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole
- 5-(4-Fluorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole
Uniqueness
What sets 2-(2-Chlorophenyl)-5-(4-fluorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole apart from similar compounds is the specific combination of substituents on the aromatic rings. This unique arrangement can lead to distinct chemical properties and biological activities, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-(4-fluorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN2O/c1-27-22-9-5-2-6-17(22)21-14-19(15-10-12-16(24)13-11-15)25-26(21)20-8-4-3-7-18(20)23/h2-13,21H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTYGBRIVCYLIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=NN2C3=CC=CC=C3Cl)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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